

Technical Support Center: Deactivation of Ruthenium on Carbon (Ru/C) Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ruthenium carbon

Cat. No.: B1368696

[Get Quote](#)

Welcome to the Technical Support Center for Ruthenium on Carbon (Ru/C) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Ru/C catalyst deactivation?

A1: Ru/C catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical. The most common intrinsic mechanisms include:

- Poisoning: Strong chemisorption of impurities from the reactant stream onto the active ruthenium sites, rendering them inaccessible.[\[1\]](#)[\[2\]](#) Common poisons include compounds containing sulfur, nitrogen, and carbon monoxide.[\[3\]](#)
- Sintering: Agglomeration of ruthenium nanoparticles on the carbon support at high temperatures, leading to a decrease in the active surface area.[\[1\]](#)
- Leaching: Dissolution of the active ruthenium metal into the reaction medium, particularly under harsh conditions or in polar solvents.[\[1\]](#)
- Fouling or Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[\[4\]](#)

Q2: My Ru/C catalyzed hydrogenation reaction is sluggish or has stopped. How do I identify the cause?

A2: A systematic approach is crucial for diagnosing the issue. Here's a recommended workflow:

- Verify Reaction Conditions: Double-check temperature, pressure, stirring rate, and hydrogen supply. Ensure the hydrogen delivery system is not leaking.
- Check for Poisons: Review the purity of your substrate, solvent, and hydrogen gas. Trace impurities are a frequent cause of deactivation.
- Assess Catalyst Activity: If possible, test the catalyst with a model substrate known to work well to determine if the catalyst itself is inactive.
- Characterize the Spent Catalyst: Employ analytical techniques to investigate changes in the catalyst's physical and chemical properties.

Q3: Can a deactivated Ru/C catalyst be regenerated?

A3: Yes, in many cases, deactivated Ru/C catalysts can be regenerated, depending on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation.^[5] Poisoning by some substances may be reversible with thermal treatment. However, severe sintering is generally irreversible.

Troubleshooting Guides

Issue 1: Sudden or Rapid Loss of Catalytic Activity

- Possible Cause: Catalyst Poisoning. This is often indicated by a sharp decline in reaction rate.
- Troubleshooting Steps:
 - Identify the Poison:
 - Analyze feedstock for common poisons like sulfur or nitrogen compounds.

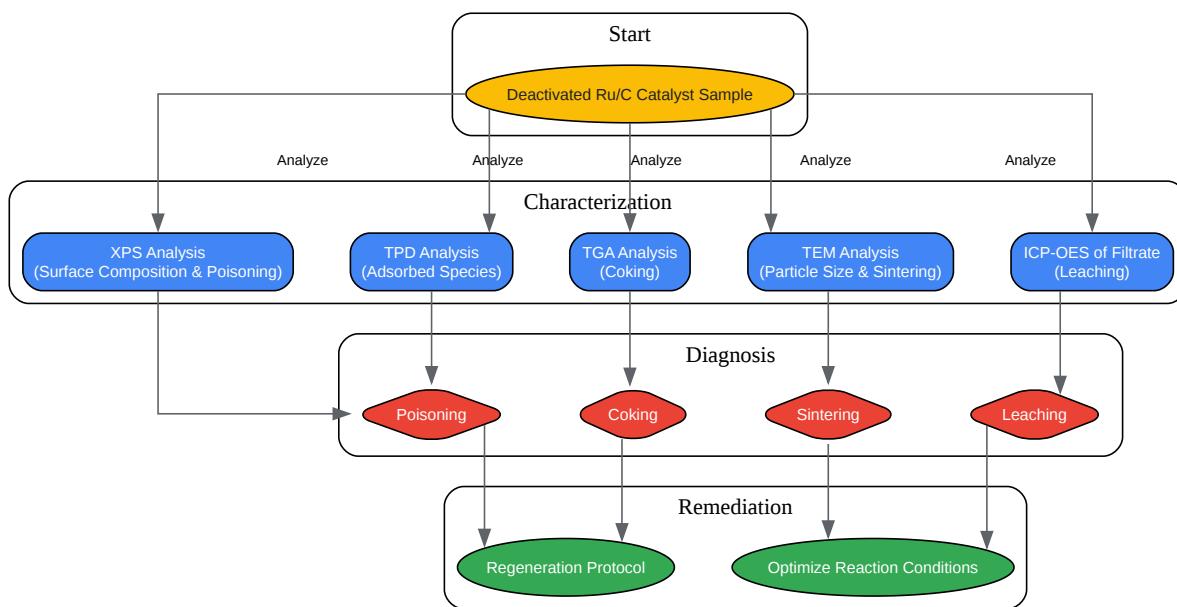
- Utilize Temperature-Programmed Desorption (TPD) to identify and quantify adsorbed species.
- Employ X-ray Photoelectron Spectroscopy (XPS) to detect surface contaminants.
- Purify Reactants: Implement purification steps for your reactants and solvents, such as passing them through an activated alumina column.
- Catalyst Regeneration: For sulfur poisoning, a mild oxidative treatment may be effective. For example, using dilute hydrogen peroxide under controlled conditions has shown success in removing adsorbed sulfur species.[\[6\]](#)

Issue 2: Gradual Decrease in Activity Over Several Cycles

- Possible Cause: Sintering, Leaching, or Fouling (Coking).
- Troubleshooting Steps:
 - Characterize Catalyst Morphology:
 - Use Transmission Electron Microscopy (TEM) to visualize the ruthenium nanoparticles and assess any changes in size and distribution, which would indicate sintering.
 - Perform CO chemisorption to measure the active metal surface area and compare it to the fresh catalyst. A decrease suggests sintering.
 - Quantify Metal Loss:
 - Analyze the reaction filtrate using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of leached ruthenium.[\[7\]](#)
 - Detect Carbon Deposition:
 - Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.
 - Optimize Reaction Conditions:

- To mitigate sintering, operate at the lowest effective temperature.
- To reduce coking, consider modifying the reactant feed composition or reaction temperature.
- Regeneration:
 - For coking, a controlled oxidation (e.g., with air or a dilute oxygen/nitrogen mixture) at elevated temperatures can burn off the carbon deposits.[5][8]

Quantitative Data on Deactivation


The following table summarizes typical quantitative changes observed during Ru/C catalyst deactivation.

Deactivation Mechanism	Parameter	Typical Observation	Analytical Technique
Sintering	Ru Particle Size	Increase from 3-5 nm to 10-20 nm	TEM
Metal Dispersion	Decrease by 30-60%	CO Chemisorption	
Leaching	Ru in Filtrate	1-5% of total Ru content	ICP-OES/AAS
Poisoning (Sulfur)	Sulfur on Surface	0.1-1.0 wt%	XPS, Elemental Analysis
Activity Loss	>90% with ppm levels of H ₂ S	Reaction Kinetics	
Coking	Weight Gain	5-20 wt%	TGA
Surface Area (BET)	Decrease by 20-50%	N ₂ Physisorption	

Experimental Protocols

Protocol 1: Characterization of a Deactivated Ru/C Catalyst

This workflow outlines the key experiments to diagnose the cause of deactivation.

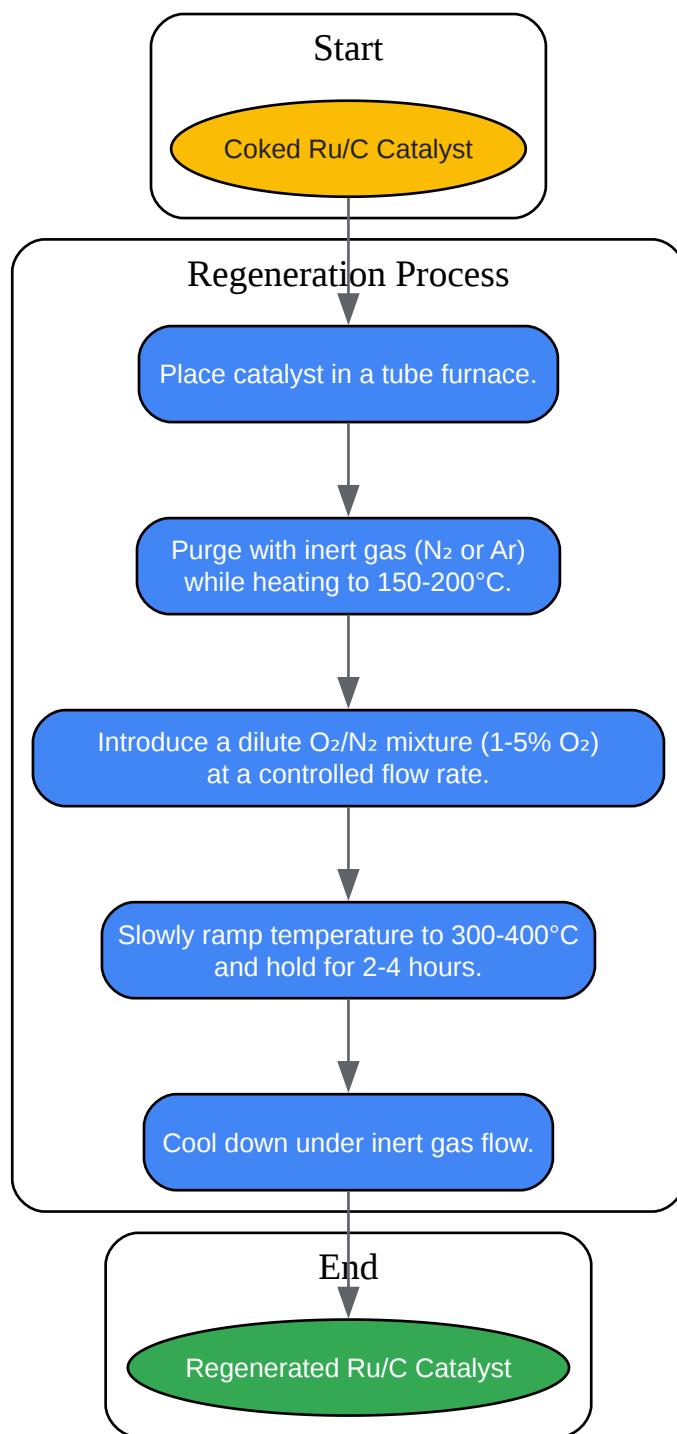
[Click to download full resolution via product page](#)

Caption: Workflow for diagnosing Ru/C catalyst deactivation.

Methodology for XPS Analysis:

- Sample Preparation: Mount the powdered catalyst (fresh and spent) on a sample holder using double-sided carbon tape.
- Instrumentation: Use a spectrometer with a monochromatic Al K α X-ray source.
- Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, obtain high-resolution spectra for Ru 3d, C 1s, O 1s, and any suspected poison

elements (e.g., S 2p, N 1s).


- Data Analysis: Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV. Determine the elemental composition and chemical states by peak fitting the high-resolution spectra.

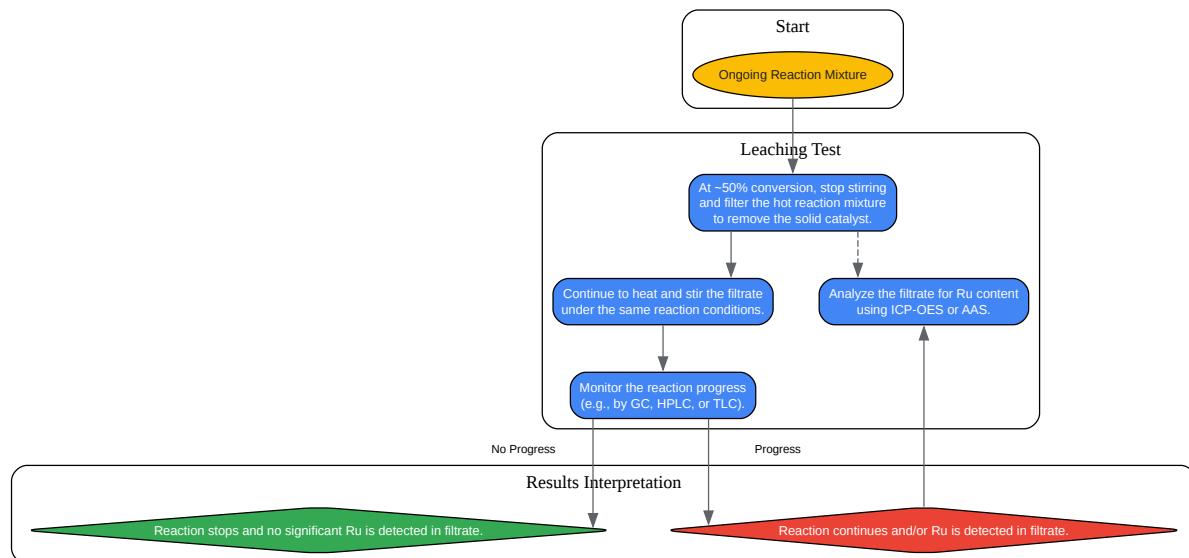
Methodology for TEM Analysis:

- Sample Preparation: Disperse a small amount of the catalyst in a volatile solvent like ethanol and sonicate for 5-10 minutes.^[9] Deposit a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate.^[9]
- Imaging: Use a transmission electron microscope operating at an accelerating voltage of 200 kV.
- Data Analysis: Acquire images at various magnifications. Measure the diameter of at least 100-200 individual ruthenium particles to determine the particle size distribution and average particle size. Compare the results for fresh and spent catalysts.

Protocol 2: Regeneration of a Coked Ru/C Catalyst

This protocol describes a general procedure for the oxidative removal of carbon deposits.

[Click to download full resolution via product page](#)


Caption: Process for regenerating a coked Ru/C catalyst.

Important Considerations:

- The heating rate and oxygen concentration must be carefully controlled to avoid excessive heat generation from coke combustion, which could lead to sintering of the ruthenium particles.
- The final regeneration temperature should be below the temperature at which significant sintering occurs.

Protocol 3: Testing for Ruthenium Leaching

This protocol provides a method to determine if the active metal is leaching into the reaction solution.

[Click to download full resolution via product page](#)

Caption: Hot filtration test for catalyst leaching.

This technical support guide provides a starting point for addressing the deactivation of Ru/C catalysts. For more specific issues, consulting detailed literature or contacting a catalyst manufacturer is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Study on the Deactivation Mechanism of Ru/C Catalysts | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. products.evonik.com [products.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Deactivation of Ruthenium on Carbon (Ru/C) Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368696#deactivation-mechanisms-of-ruthenium-on-carbon-catalysts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com